molecular formula C6H11IN2 B1337533 1-Ethyl-3-methylimidazolium Iodide CAS No. 35935-34-3

1-Ethyl-3-methylimidazolium Iodide

Cat. No.: B1337533
CAS No.: 35935-34-3
M. Wt: 238.07 g/mol
InChI Key: IKQCDTXBZKMPBB-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium iodide is an ionic liquid with the chemical formula C6H11IN2. It is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium iodide plays a crucial role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes like lysozyme, promoting their fibrillization . The nature of these interactions often involves ionic coordination between the cationic and anionic components of the compound and the biomolecules, leading to enhanced stability and activity of the enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the addition of this compound to cell cultures has been shown to promote the formation of amyloid fibrils in lysozyme, indicating its impact on protein aggregation and cellular stress responses . This compound also affects the electrochemical processes within cells, altering the stability and function of cellular membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form ionic bonds with proteins and enzymes, leading to changes in their conformation and activity. Additionally, this compound can inhibit or activate enzymes by altering their active sites, thereby influencing biochemical pathways . The changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to the formation of by-products that may affect cellular function . Long-term studies have shown that the presence of this compound can lead to gradual changes in cellular metabolism and gene expression, indicating its potential for both short-term and long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance enzyme activity and stabilize proteins, while at high doses, it may exhibit toxic effects . Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical effects without causing adverse reactions . High doses can lead to cellular toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can enhance the activity of certain metabolic enzymes, leading to increased production of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, altering the levels of key biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ionic nature, allowing it to interact with various cellular structures and membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these compartments, influencing cellular processes at a more localized level .

Preparation Methods

1-Ethyl-3-methylimidazolium iodide can be synthesized by reacting methylimidazole with iodoethane. The reaction typically occurs under controlled conditions to ensure high purity and yield. The general reaction is as follows: [ \text{C}_4\text{H}_6\text{N}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}6\text{H}{11}\text{IN}_2 ] This method is commonly used in both laboratory and industrial settings .

Scientific Research Applications

1-Ethyl-3-methylimidazolium iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:

This compound stands out due to its specific ionic interactions and stability, making it a preferred choice in certain applications.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCDTXBZKMPBB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049281
Record name 1-Ethyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35935-34-3
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35935-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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